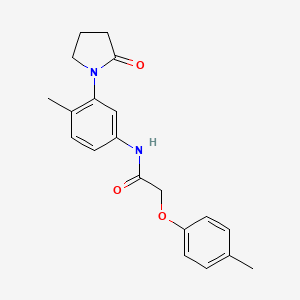
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide, commonly known as MPPT, is a chemical compound used in scientific research. It is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of related compounds demonstrates the importance of conformational analysis in the development of potent opioid kappa agonists. Studies have shown that compounds with specific structural modifications, including N-[2-(1-pyrrolidinyl)ethyl]acetamides, possess significant kappa agonist properties. Such findings highlight the utility of these compounds in exploring potential therapeutic applications, particularly in pain management and analgesic effects. For instance, one study identified a compound that was significantly more active than a known kappa agonist in vitro and exhibited potent analgesic effects in a mouse model (Costello et al., 1991). Another study further explored structure/activity relationships, discovering a series of potent and selective kappa-opioid agonists with notable naloxone-reversible analgesic effects (Barlow et al., 1991).
Chemical Synthesis and Modification
The chemical synthesis and modification of pyrrolidinyl compounds, including the creation of fluorinated derivatives, are of significant interest due to their potential in creating novel therapeutic agents. A study demonstrated the synthesis of a fluorinated derivative of a Sigma-1 receptor modulator, illustrating the methodologies for incorporating fluorine into pyrrolidinyl scaffolds, which could influence pharmacokinetic and pharmacodynamic properties (Kuznecovs et al., 2020).
Pharmacological Characterization
The pharmacological characterization of compounds structurally related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide provides insights into their potential therapeutic applications. For example, a study on a novel κ-opioid receptor antagonist demonstrated its high affinity and selectivity, suggesting its utility in treating depression and addiction disorders due to its effect on kappa opioid receptors (Grimwood et al., 2011).
Antioxidant Activity
Research into the antioxidant activity of pyrrolidine derivatives emphasizes the importance of structural elements in scavenging free radicals. A study on the synthesis and evaluation of antioxidant activity of 3-pyrroline-2-ones provided both experimental and theoretical insights into their effectiveness as radical scavengers, highlighting the potential for these compounds in mitigating oxidative stress (Nguyen et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-9-17(10-6-14)25-13-19(23)21-16-8-7-15(2)18(12-16)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXIKHBSQSSVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

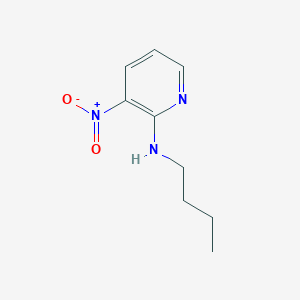
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)
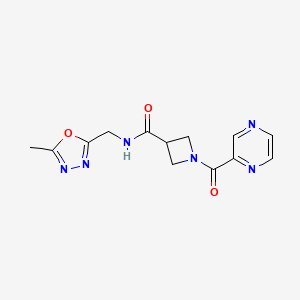
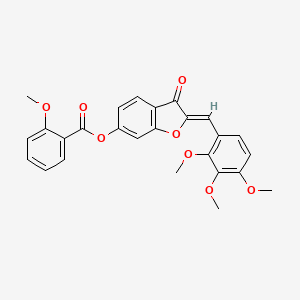
![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)
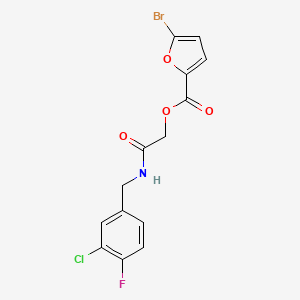

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
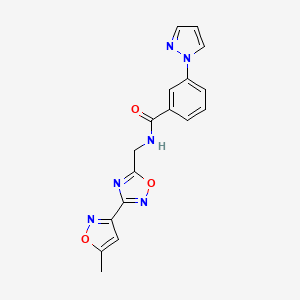
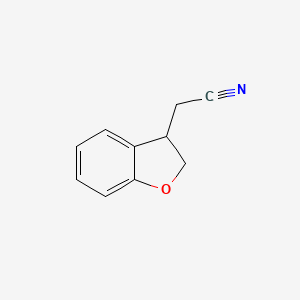
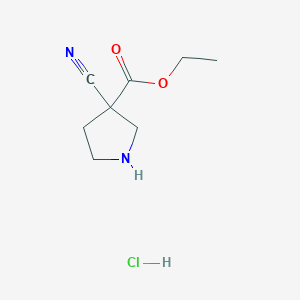
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)

![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)